Chiral HPLC Detection Sensitivity for ent-Frovatriptan in Drug Substance
ent-Frovatriptan ((S)-enantiomer) can be reliably detected and quantified as a chiral impurity in Frovatriptan Succinate drug substance using a validated normal-phase HPLC method. The method achieves a limit of detection (LOD) of 65 ng/mL and a limit of quantification (LOQ) of 200 ng/mL for this specific enantiomer [1]. This quantification is critical for demonstrating that the (S)-enantiomer is present below acceptable impurity thresholds, ensuring that the drug substance meets purity specifications.
| Evidence Dimension | Limit of Detection (LOD) for (S)-enantiomer |
|---|---|
| Target Compound Data | 65 ng/mL |
| Comparator Or Baseline | Calibration linearity range: 200-6150 ng/mL; R² = 0.9998 |
| Quantified Difference | LOD represents the minimum concentration at which the (S)-enantiomer can be reliably distinguished from baseline noise |
| Conditions | Normal-phase HPLC with amylose-derivatized chiral column; mobile phase optimized with 2-propanol, ethanol, and diethylamine |
Why This Matters
This validated LOD confirms the suitability of ent-Frovatriptan as a primary reference standard for trace-level impurity monitoring, a non-negotiable requirement for pharmaceutical quality control and regulatory submissions.
- [1] Balaji, S., et al. A stereospecific HPLC method for separation of Frovatriptan enantiomers in bulk drug and pharmaceutical formulations. Bioscience All Journals. 2007. View Source
